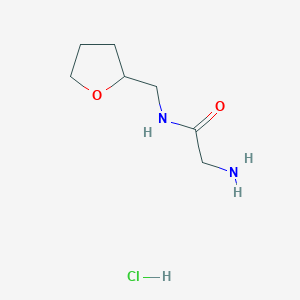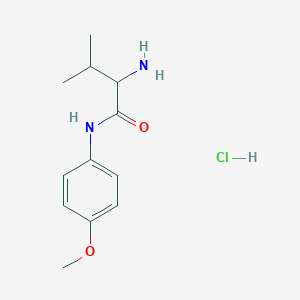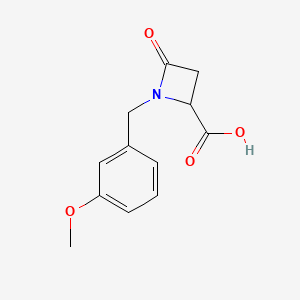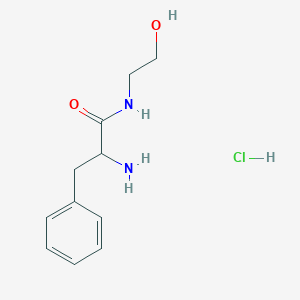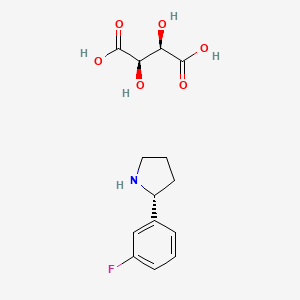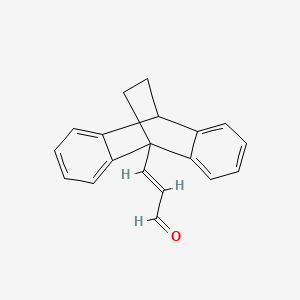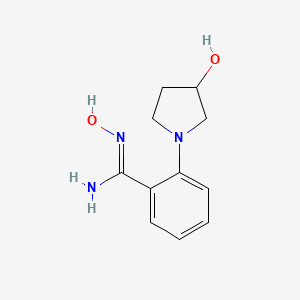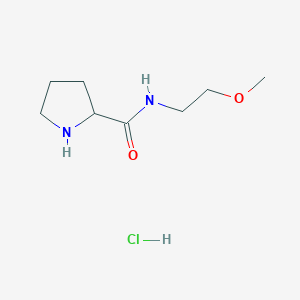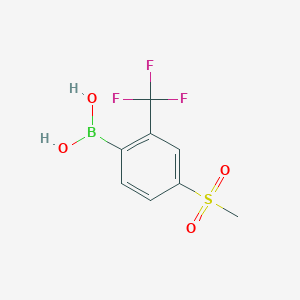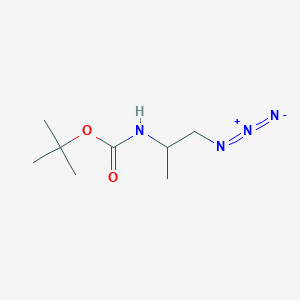
tert-butyl N-(1-azidopropan-2-yl)carbamate
Descripción general
Descripción
tert-Butyl N-(1-azidopropan-2-yl)carbamate: is a chemical compound that features a tert-butyl carbamate protecting group attached to an azidopropyl moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The tert-butyl carbamate group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-azidopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azidopropyl precursor. One common method is the reaction of tert-butyl carbamate with 1-azido-2-propanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(1-azidopropan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide and alkyl halides are commonly used.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is a common deprotection reagent.
Major Products Formed:
Substitution Reactions: Formation of new azido-substituted compounds.
Reduction Reactions: Formation of primary amines.
Deprotection Reactions: Formation of free amines and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(1-azidopropan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic synthesis processes. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, by introducing azido groups that can be further functionalized using click chemistry.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of amine groups during the synthesis process.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-azidopropan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during multi-step synthesis. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This makes it a valuable tool in bioconjugation and the synthesis of complex molecules .
Comparación Con Compuestos Similares
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with a dihydroxypropyl group instead of an azidopropyl group.
tert-Butyl carbamate: A simpler compound without the azido group, used as a protecting group for amines.
tert-Butyl N-methylcarbamate: Similar in structure but with a methyl group instead of an azidopropyl group.
Uniqueness: tert-Butyl N-(1-azidopropan-2-yl)carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the azido group. This combination allows for selective protection of amines and the ability to participate in click chemistry reactions, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
tert-butyl N-(1-azidopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSOZHFBNUGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)
